4-nitro-1,3-benzothiazole-2,7-diamine

Organic Synthesis Heterocyclic Chemistry Grignard Reactivity

4-Nitro-1,3-benzothiazole-2,7-diamine (CAS 107586-87-8) is a heterocyclic benzothiazole diamine substituted with a nitro group at the 4-position. It functions primarily as a synthetic building block in the preparation of monoazo disperse dyes and high-refractive-index polymers, where the combined presence of two amino functions and a nitro group enables sequential derivatization.

Molecular Formula C7H6N4O2S
Molecular Weight 210.22 g/mol
CAS No. 107586-87-8
Cat. No. B017809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-1,3-benzothiazole-2,7-diamine
CAS107586-87-8
Synonyms2,7-Benzothiazolediamine,4-nitro-(9CI)
Molecular FormulaC7H6N4O2S
Molecular Weight210.22 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-]
InChIInChI=1S/C7H6N4O2S/c8-3-1-2-4(11(12)13)5-6(3)14-7(9)10-5/h1-2H,8H2,(H2,9,10)
InChIKeyGBPDFDQVFTUIJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1,3-benzothiazole-2,7-diamine (CAS 107586-87-8) – A Key Nitro-Diamine Intermediate for Dyes and Polymers


4-Nitro-1,3-benzothiazole-2,7-diamine (CAS 107586-87-8) is a heterocyclic benzothiazole diamine substituted with a nitro group at the 4-position. It functions primarily as a synthetic building block in the preparation of monoazo disperse dyes and high-refractive-index polymers, where the combined presence of two amino functions and a nitro group enables sequential derivatization .

Why Benzothiazole Diamine Analogs Cannot Replace 4-Nitro-1,3-benzothiazole-2,7-diamine


Generic substitution with other benzothiazole diamines (e.g., 2,7-diaminobenzothiazole or nitro isomers at positions 5, 6, or 7) fails because the specific placement of the nitro group at the 4-position imparts unique regiospecific reactivity and coloristic properties. As detailed in Section 3, the 4-nitro isomer follows a distinct reaction pathway with Grignard reagents and yields dyes with different color characteristics compared to its regioisomers , making it non-interchangeable for targeted synthetic and industrial applications.

Quantitative Differentiation Evidence for 4-Nitro-1,3-benzothiazole-2,7-diamine


Exclusive Grignard Reaction Pathway: 4-Nitro Isomer Gives Alkyl-Nitro Derivatives, Not Alkyl-Nitroso

Under identical experimental conditions, 4-nitrobenzothiazole reacts with Grignard reagents to afford exclusively alkyl-nitro derivatives, in contrast to the 5-, 6-, and 7-nitro isomers, which yield alkyl-nitroso products . This represents a product-type switch rather than a yield difference.

Organic Synthesis Heterocyclic Chemistry Grignard Reactivity

Position-Dependent Color of Monoazo Disperse Dyes Derived from Nitro-2-aminobenzothiazoles

A systematic study of monoazo disperse dyes synthesized from 4-, 5-, 6-, and 7-nitro-2-aminobenzothiazoles demonstrated that the orientation of the nitro group significantly influences the dye color. The 4-nitro isomer yields dyes with distinct absorption maxima and shade characteristics compared to the other three regioisomers .

Dye Chemistry Textile Coloration Monoazo Synthesis

Computed Physicochemical Descriptors of 4-Nitro-1,3-benzothiazole-2,7-diamine vs. Non-Nitro Benzothiazole Diamines

Calculated molecular descriptors for 4-nitro-1,3-benzothiazole-2,7-diamine (MW 210.22 g/mol, 6 H-bond acceptors, 0 rotatable bonds) indicate higher polarity and greater rigidity compared to the non-nitro analog 1,3-benzothiazole-2,7-diamine (MW 165.21, 4 HBA, 0 rotatable bonds) .

Computational Chemistry Drug Design Material Science

Procurement-Driven Application Scenarios for 4-Nitro-1,3-benzothiazole-2,7-diamine


Synthesis of 7-Alkyl-4-nitrobenzothiazole Derivatives via Regiospecific Grignard Addition

The exclusive formation of alkyl-nitro products, as opposed to alkyl-nitroso, makes 4-nitro-1,3-benzothiazole-2,7-diamine the sole precursor when the synthetic route requires a stable nitroarene intermediate at the 4-position after alkylation. This is critical for medicinal chemistry programs exploring structure-activity relationships at the benzothiazole C-7 position .

Development of Color-Tuned Monoazo Disperse Dyes for Polyester Fibers

When a specific dye shade is required that results uniquely from the 4-nitro orientation, this diamine is the mandatory diazo component. Substituting with other nitro isomers will produce a different hue, failing to meet the target color specification in textile applications .

Building Block for High-Refractive-Index Polyimides and Polyamides

The nitro group combined with the benzothiazole core contributes to increased molecular polarizability, which is desirable for high-refractive-index optical polymers. The two amino groups allow incorporation into polyimide or polyamide backbones via condensation polymerization, positioning this diamine as a monomer for advanced optical materials .

Synthesis of Coordination Complexes and Metal-Organic Frameworks

The two amino donors plus the nitro acceptor group create a multi-dentate electronic environment. This diamine can serve as a ligand in transition-metal complexes, with the nitro group modulating the electronic properties of the resulting coordination compounds .

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